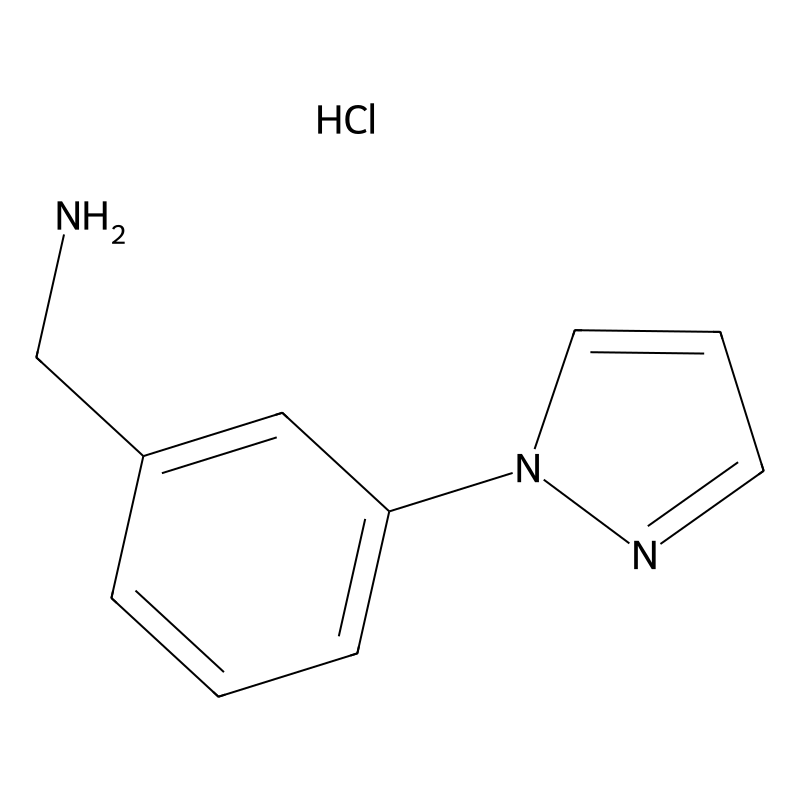(3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals .
- They have diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
- The synthesis methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
Medicinal Chemistry and Drug Discovery
Agrochemistry
Coordination Chemistry
Organometallic Chemistry
(3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula . This solid substance is characterized by its unique structure, which includes a pyrazole ring connected to a phenyl group and an amine functional group. The presence of the hydrochloride salt enhances its solubility in water, making it suitable for various applications in scientific research and industry. The compound is often utilized due to its potential biological activities and as a building block for synthesizing more complex molecules.
- Oxidation: This compound can undergo oxidation, typically using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole derivatives.
- Reduction: It can also be reduced using common reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in various amine derivatives.
- Substitution Reactions: Nucleophilic substitution reactions are possible, often involving alkyl halides under either basic or acidic conditions.
The specific products formed depend on the reagents and conditions used during these reactions.
Research indicates that (3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride exhibits notable biological activity. Its interaction with various molecular targets, including enzymes and receptors, suggests potential applications in pharmacology. These interactions can modulate biochemical pathways, which may lead to therapeutic effects. The compound has been studied for its potential anti-inflammatory and anticancer properties, although further research is required to fully elucidate its mechanisms of action and therapeutic efficacy.
The synthesis of (3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride typically involves several steps:
- Preparation of the Pyrazole Ring: This can be achieved through the reaction of phenyl hydrazine with suitable carbonyl compounds.
- Formation of the Methanamine Linkage: The pyrazole derivative is then reacted with formaldehyde and ammonium chloride under controlled conditions (often at low temperatures) to form the methanamine linkage.
- Hydrochloride Salt Formation: The final step involves treating the resulting amine with hydrochloric acid to yield the hydrochloride salt.
These methods may vary slightly depending on specific laboratory protocols or industrial production requirements.
(3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride has several applications across different fields:
- Chemical Research: It serves as a fundamental building block for synthesizing more complex organic molecules.
- Biological Studies: The compound is utilized in enzyme interaction studies and protein binding assays.
- Pharmaceutical Development: Due to its biological activity, it may be explored for developing new therapeutic agents.
Studies investigating the interactions of (3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride with biological macromolecules have shown promising results. Its binding affinity to specific receptors suggests potential roles in modulating physiological responses. These interactions can be critical in understanding its pharmacological properties and guiding further drug development efforts.
Several compounds share structural similarities with (3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Molecular Formula | Similarity Index |
|---|---|---|---|
| (4-(1H-Pyrazol-1-yl)phenyl)methanamine | 368870-03-5 | C10H11N3 | 1.00 |
| (4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine hydrochloride | 1803585-91-2 | C13H16ClN3 | 0.85 |
| N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride | 687635-04-7 | C11H14ClN3 | 0.90 |
| (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride | 1107632-13-2 | C10H12ClN3 | 0.98 |
Uniqueness
The uniqueness of (3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride lies in its specific arrangement of functional groups that contribute to its distinct biological activities and chemical reactivity. While similar compounds may share structural features, variations in their substituents can lead to different properties and applications.








